(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride (5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2096419-45-1
VCID: VC11651457
InChI: InChI=1S/C8H11N3.2ClH/c9-7-2-1-6-5(7)3-4-11-8(6)10;;/h3-4,7H,1-2,9H2,(H2,10,11);2*1H/t7-;;/m1../s1
SMILES: C1CC2=C(C1N)C=CN=C2N.Cl.Cl
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol

(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride

CAS No.: 2096419-45-1

Cat. No.: VC11651457

Molecular Formula: C8H13Cl2N3

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride - 2096419-45-1

Specification

CAS No. 2096419-45-1
Molecular Formula C8H13Cl2N3
Molecular Weight 222.11 g/mol
IUPAC Name (5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine;dihydrochloride
Standard InChI InChI=1S/C8H11N3.2ClH/c9-7-2-1-6-5(7)3-4-11-8(6)10;;/h3-4,7H,1-2,9H2,(H2,10,11);2*1H/t7-;;/m1../s1
Standard InChI Key WBRPPQHUNQRULX-XCUBXKJBSA-N
Isomeric SMILES C1CC2=C([C@@H]1N)C=CN=C2N.Cl.Cl
SMILES C1CC2=C(C1N)C=CN=C2N.Cl.Cl
Canonical SMILES C1CC2=C(C1N)C=CN=C2N.Cl.Cl

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride (CAS No. 2096419-45-1) consists of a bicyclic system comprising a five-membered cyclopentane ring fused to a six-membered pyridine ring. The nitrogen atom in the pyridine ring and the two amine groups at the 1- and 5-positions contribute to its electronic and steric properties. The (5R) stereochemical designation indicates the specific spatial arrangement of substituents around the chiral center at position 5, which critically influences its biological interactions.

The dihydrochloride salt form enhances aqueous solubility, a property critical for in vitro and in vivo studies. The molecular formula is C₈H₁₃Cl₂N₃, with a molecular weight of 222.11 g/mol. Key structural descriptors include:

PropertyValue
IUPAC Name(5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine; dihydrochloride
Exact Mass222.11 g/mol
PSA (Polar Surface Area)12.89 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (5R)-5H,6H,7H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride involves multi-step organic reactions, typically beginning with the construction of the cyclopenta[c]pyridine core. A representative pathway includes:

  • Cyclization: Formation of the bicyclic framework via intramolecular cyclization of a suitably substituted precursor.

  • Amination: Introduction of amine groups at positions 1 and 5 through nucleophilic substitution or catalytic hydrogenation.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and stability.

Critical parameters such as reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for coupling reactions) are optimized to maximize yield and enantiomeric purity.

Chirality Control

The (5R) configuration is achieved through asymmetric synthesis or chiral resolution techniques. Enzymatic methods or chiral auxiliaries may be employed to ensure high enantiomeric excess (ee), which is vital for maintaining consistent biological activity.

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The primary amine groups at positions 1 and 5 serve as nucleophiles, enabling reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides. For example:

R-X+C₈H₁₁N₃R-NH-C₈H₁₀N₃+HX\text{R-X} + \text{C₈H₁₁N₃} \rightarrow \text{R-NH-C₈H₁₀N₃} + \text{HX}

This reactivity facilitates the generation of derivatives with modified pharmacokinetic profiles.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aryl or heteroaryl groups to the pyridine ring, diversifying the compound’s electronic properties. Such modifications are instrumental in structure-activity relationship (SAR) studies.

Applications in Drug Development

Lead Optimization

The dihydrochloride salt’s solubility enables robust in vitro screening against disease-relevant targets. Medicinal chemists leverage its amine groups for prodrug design or to enhance binding affinity through salt bridge formation with biological macromolecules.

Comparative Analysis with Analogues

CompoundKey Structural DifferencesBiological Activity
2,4-Dichloro-cyclopenta[b]pyridine Chlorine substituents at 2,4-positionsAntifungal properties
1,7-Diamine isomerAmine groups at 1,7-positionsReduced CNS penetration

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from moderate yields (30–50%), necessitating greener catalysts or flow chemistry approaches to improve efficiency.

Toxicity Profiling

Preliminary cytotoxicity studies in hepatic cell lines (e.g., HepG2) are critical to advancing this compound to in vivo trials.

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